Cas no 116872-05-0 (Magnoloside B)

Magnoloside B Chemical and Physical Properties
Names and Identifiers
-
- 6)]-, 3-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] (9CI)
- 6)]-, 3-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)-
- b-D-Allopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1®
- Magnoloside B
- F94131
- 116872-05-0
-
- Inchi: InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20-,22-,23-,24+,25+,26-,27-,28+,29-/m0/s1
- InChI Key: FNMHEHXNBNCPCI-BHXIEULQSA-N
- SMILES: O=C(OC[C@@H]1O[C@@H](OCCC2=CC=C(O)C(O)=C2)[C@@H](O)[C@@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@@H](O)[C@H]2O)[C@H]1O)/C=C/C1=CC=C(O)C(O)=C1
Computed Properties
- Exact Mass: 624.20538
- Monoisotopic Mass: 786.25824385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 20
- Heavy Atom Count: 55
- Rotatable Bond Count: 14
- Complexity: 1230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 15
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: -2.1
- Topological Polar Surface Area: 324Ų
Experimental Properties
- PSA: 245.29
Magnoloside B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP4753-20mg |
Magnoloside B |
116872-05-0 | 98% | 20mg |
$420 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP4753-10mg |
Magnoloside B |
116872-05-0 | 98% | 10mg |
$260 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP4753-5mg |
Magnoloside B |
116872-05-0 | 98% | 5mg |
$165 | 2023-09-19 | |
TargetMol Chemicals | TN7134-50mg |
Magnoloside B |
116872-05-0 | 99.76% | 50mg |
¥ 9870 | 2024-07-24 | |
TargetMol Chemicals | TN7134-1mg |
Magnoloside B |
116872-05-0 | 99.76% | 1mg |
¥ 1300 | 2024-07-24 | |
TargetMol Chemicals | TN7134-5mg |
Magnoloside B |
116872-05-0 | 99.76% | 5mg |
¥ 3250 | 2024-07-24 | |
Chengdu Biopurify Phytochemicals Ltd | BP4753-10mg |
Magnoloside B |
116872-05-0 | 98% | 10mg |
$260 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP4753-20mg |
Magnoloside B |
116872-05-0 | 98% | 20mg |
$420 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP4753-5mg |
Magnoloside B |
116872-05-0 | 98% | 5mg |
$165 | 2023-09-19 | |
TargetMol Chemicals | TN7134-10mg |
Magnoloside B |
116872-05-0 | 99.76% | 10mg |
¥ 4750 | 2024-07-24 |
Magnoloside B Related Literature
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
2. Back matter
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Additional information on Magnoloside B
Comprehensive Overview of Magnoloside B (CAS No. 116872-05-0): Properties, Applications, and Research Insights
Magnoloside B (CAS No. 116872-05-0) is a bioactive phytochemical compound derived from the bark of Magnolia officinalis, a traditional medicinal plant widely used in East Asian herbal medicine. This compound belongs to the class of neolignan glycosides, which are renowned for their diverse pharmacological activities. With increasing interest in natural products for health and wellness, Magnoloside B has garnered attention for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and neuroprotective effects.
The chemical structure of Magnoloside B features a unique combination of a lignan backbone and a glycosidic moiety, which enhances its solubility and bioavailability. Researchers have identified this compound as a promising candidate for addressing modern health concerns such as oxidative stress, chronic inflammation, and age-related cognitive decline. These properties align with the growing demand for natural alternatives to synthetic drugs, a trend fueled by consumer preferences for holistic and sustainable healthcare solutions.
In recent years, studies on Magnoloside B have explored its mechanisms of action, particularly its ability to modulate signaling pathways like NF-κB and Nrf2, which are critical in inflammation and oxidative stress responses. Such findings have sparked interest in its potential applications for conditions like metabolic syndrome, neurodegenerative diseases, and skin aging. These areas resonate with current health and wellness trends, including the search for anti-aging compounds and natural neuroprotectants.
From a commercial perspective, Magnoloside B is increasingly featured in nutraceutical formulations and cosmeceutical products, capitalizing on its dual role as a therapeutic and cosmetic ingredient. Its compatibility with green chemistry principles further enhances its appeal in markets prioritizing sustainability and eco-friendly sourcing. Analytical techniques such as HPLC and LC-MS are commonly employed to standardize its extraction and ensure quality control, addressing the industry's need for reproducible and high-purity natural compounds.
Despite its potential, challenges remain in optimizing the large-scale production of Magnoloside B, particularly in balancing yield with environmental impact. Advances in biotechnological methods, including plant cell culture and enzymatic synthesis, may offer solutions. As research continues, this compound is poised to play a significant role in bridging traditional medicine and modern pharmacology, offering a compelling case for the integration of plant-derived actives into evidence-based therapies.
For researchers and industry professionals, understanding the structure-activity relationship of Magnoloside B is key to unlocking its full potential. Collaborative efforts between academia and industry will be essential to translate laboratory findings into clinically validated products, meeting the rising demand for safe and effective natural remedies. As the scientific community delves deeper into its applications, Magnoloside B stands out as a testament to the untapped potential of botanical compounds in addressing contemporary health challenges.
116872-05-0 (Magnoloside B) Related Products
- 93236-42-1(Cistanoside A)
- 105471-98-5(Calceolarioside B)
- 165338-27-2(b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-b-D-glucopyranosyl-,4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] (9CI))
- 133393-81-4(Brandioside)
- 61276-17-3(Verbascoside)
- 104777-68-6(Plantamajoside)
- 115909-22-3(Angoroside C)
- 112516-05-9(Tubuloside A)
- 120406-37-3(Jionoside B1)
- 82854-37-3(echinacoside)




